(2E)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one is a synthetic organic compound that features a unique combination of azetidine, pyrrolidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be synthesized through cyclization reactions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine group can be introduced via nucleophilic substitution or addition reactions.
Attachment of the Thiophene Group: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Enone Structure: The final step involves the formation of the enone structure through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enone structure to an alcohol or alkane.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium, platinum, or nickel catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of (2E)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-Pyrrolidin-1-ylazetidin-1-yl)-3-furan-3-ylprop-2-en-1-one: Similar structure with a furan ring instead of thiophene.
(E)-1-(3-Pyrrolidin-1-ylazetidin-1-yl)-3-phenylprop-2-en-1-one: Contains a phenyl group instead of thiophene.
(E)-1-(3-Pyrrolidin-1-ylazetidin-1-yl)-3-pyridylprop-2-en-1-one: Features a pyridine ring instead of thiophene.
Uniqueness
(2E)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
(E)-1-(3-pyrrolidin-1-ylazetidin-1-yl)-3-thiophen-3-ylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c17-14(4-3-12-5-8-18-11-12)16-9-13(10-16)15-6-1-2-7-15/h3-5,8,11,13H,1-2,6-7,9-10H2/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASYKRKZMLCBBE-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C=CC3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2CN(C2)C(=O)/C=C/C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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